REACTION_CXSMILES
|
[SH2]=N.[CH2:3]([NH:7][C:8](C1C=CC=CC=1C(O)=O)=[O:9])[CH2:4][CH2:5][CH3:6].[NH2:19][C:20]1[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=1.C(N(CC)CC)C.O>CC(C)=O>[C:23]1([CH3:26])[CH:24]=[CH:25][C:20]([NH:19][C:8]([NH:7][CH2:3][CH2:4][CH2:5][CH3:6])=[O:9])=[CH:21][CH:22]=1 |f:0.1|
|
Name
|
|
Quantity
|
5.64 g
|
Type
|
reactant
|
Smiles
|
[SH2]=N.C(CCC)NC(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)NC(=O)NCCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |